

# Application Notes and Protocols for 5-Bromo-2-Methoxyphenylacetonitrile

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## Compound of Interest

Compound Name: 5-Bromo-2-Methoxyphenylacetonitrile

Cat. No.: B1273152

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and potential applications of **5-Bromo-2-methoxyphenylacetonitrile**. The information is intended to guide researchers in its use as a chemical intermediate and in exploring its potential biological activities.

## Chemical and Physical Properties

**5-Bromo-2-methoxyphenylacetonitrile** is a solid organic compound. Its key properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	7062-40-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO	[1]
Molecular Weight	226.07 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	61-63 °C	[2]
Boiling Point	182.5-183 °C	
Storage Temperature	Room Temperature	
Solubility	Soluble in organic solvents such as dichloromethane and methanol.	

## Safety, Handling, and Storage

Proper handling and storage of **5-Bromo-2-methoxyphenylacetonitrile** are crucial to ensure laboratory safety and maintain the integrity of the compound.

### Safety Precautions

**5-Bromo-2-methoxyphenylacetonitrile** is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).
- Body Protection: A lab coat should be worn.
- Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

## Handling Procedures

- Avoid direct contact with skin, eyes, and clothing.
- Avoid inhalation of dust.
- Use non-sparking tools.
- Wash hands thoroughly after handling.

## Storage Procedures

- Store in a tightly sealed container in a cool, dry place.
- Keep away from incompatible materials such as strong oxidizing agents.
- The recommended storage condition is at room temperature.

## Experimental Protocols

**5-Bromo-2-methoxyphenylacetonitrile** is a useful intermediate in organic synthesis. The following protocols describe its preparation and a potential subsequent reaction.

### Protocol 1: Synthesis of 5-Bromo-2-methoxyphenylacetonitrile

This protocol outlines the synthesis of **5-Bromo-2-methoxyphenylacetonitrile** from 5-bromo-2-methoxybenzaldehyde. The procedure is based on the conversion of an aldehyde to a nitrile via a tosylhydrazine intermediate.

Materials:

- 5-bromo-2-methoxybenzaldehyde
- p-Toluenesulfonylhydrazide (TsNHNH<sub>2</sub>)
- Sodium cyanide (NaCN)
- Methanol (MeOH)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol.
- Add p-toluenesulfonylhydrazide (1.1 eq) to the solution and stir at room temperature for 2 hours to form the tosylhydrazone.
- Remove the methanol under reduced pressure.
- To the resulting crude tosylhydrazone, add fresh methanol followed by sodium cyanide (2.0 eq).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
- Partition the residue between dichloromethane and water.

- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **5-Bromo-2-methoxyphenylacetonitrile**.

## Protocol 2: Use in Heterocycle Synthesis

This protocol describes a potential application of **5-Bromo-2-methoxyphenylacetonitrile** in the synthesis of a tetrazole derivative, which is a common scaffold in medicinal chemistry.

Materials:

- **5-Bromo-2-methoxyphenylacetonitrile**
- Sodium azide ( $\text{NaN}_3$ )
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control

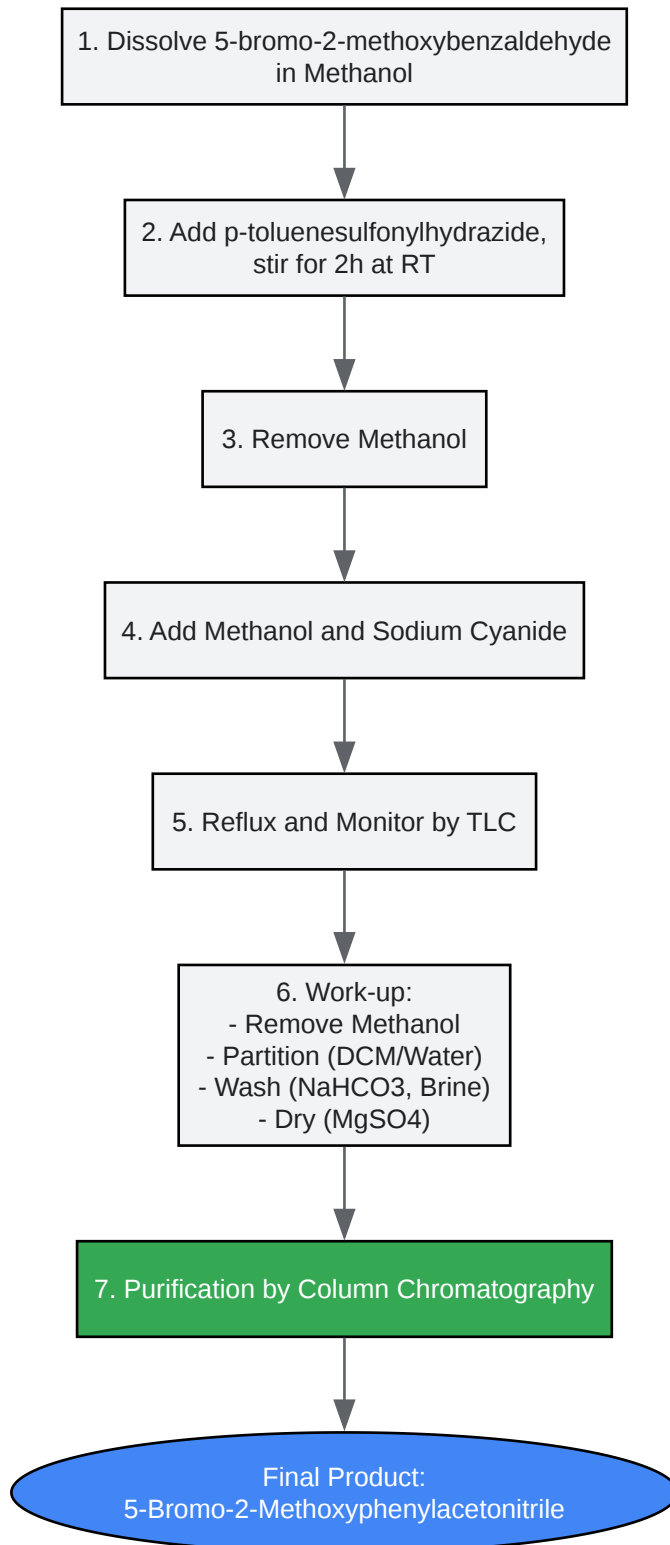
#### Procedure:

- In a round-bottom flask, combine **5-Bromo-2-methoxyphenylacetonitrile** (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.
- Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and carefully acidify with dilute HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the desired tetrazole derivative.

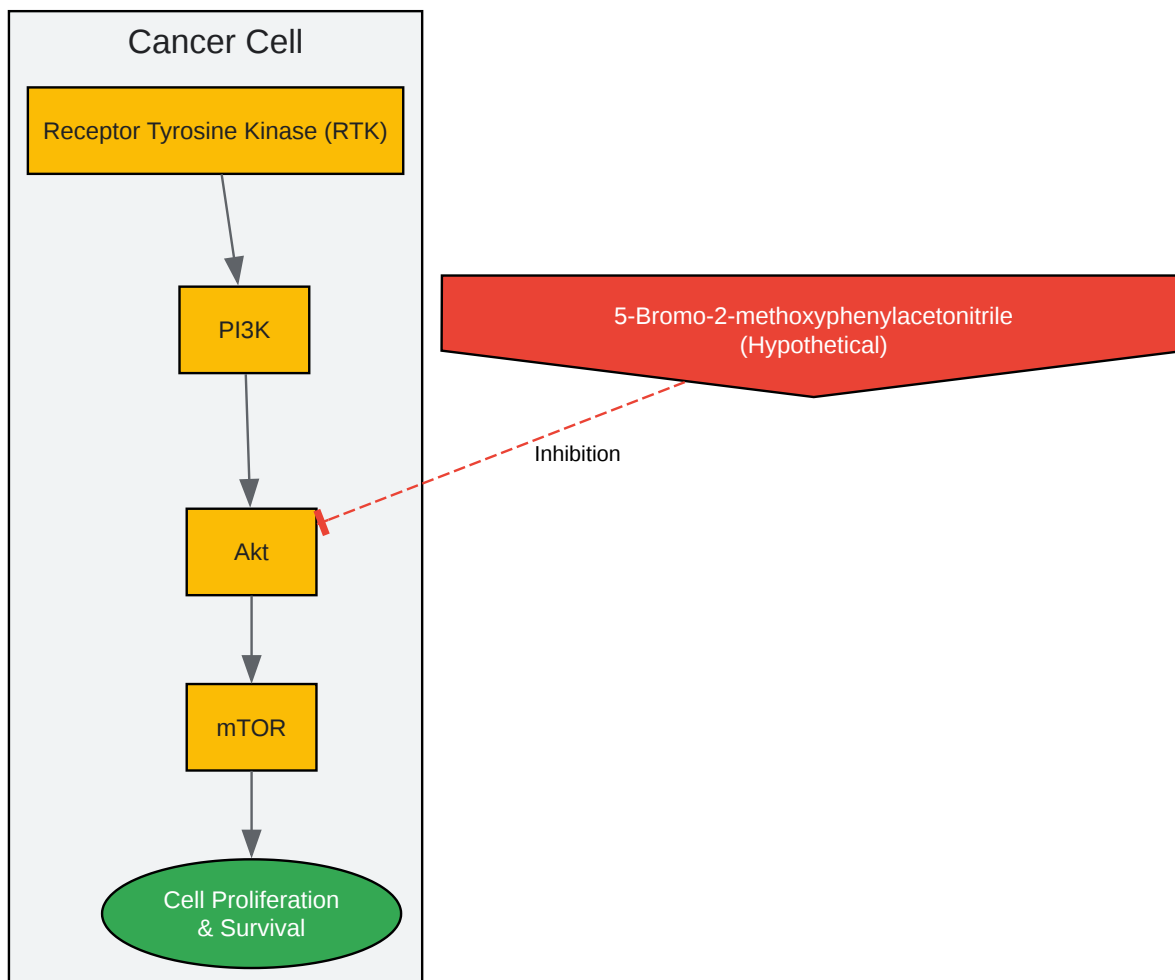
## Diagrams

### Experimental Workflow: Synthesis of 5-Bromo-2-Methoxyphenylacetonitrile

## Synthesis of 5-Bromo-2-Methoxyphenylacetonitrile



## Hypothetical Inhibition of a Pro-Survival Pathway



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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for 5-Bromo-2-Methoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273152#handling-and-storage-procedures-for-5-bromo-2-methoxyphenylacetonitrile]

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